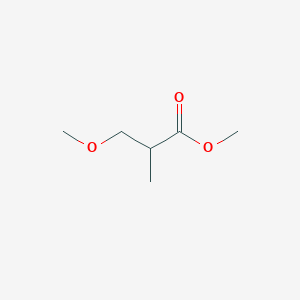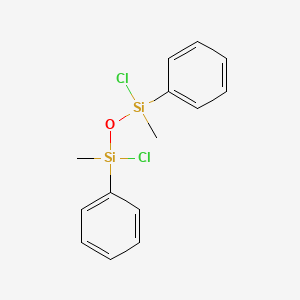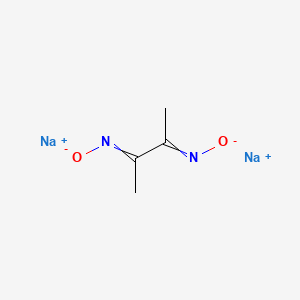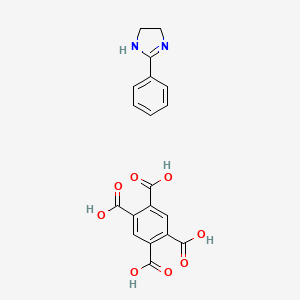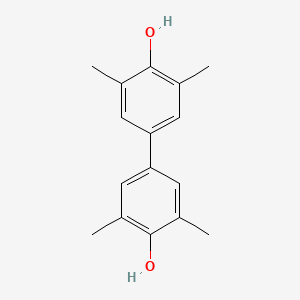
2,2',6,6'-Tetrametil-4,4'-bifeno
Descripción general
Descripción
Di(2,6-dimetilfenol), también conocido como 2,6-dimetilfenol, es un compuesto orgánico con la fórmula molecular C₈H₁₀O. Es un derivado del fenol, donde dos grupos metilo se sustituyen en las posiciones 2 y 6 del anillo de benceno. Este compuesto también se conoce como 2,6-xilenol y es conocido por sus aplicaciones en varios procesos industriales, particularmente en la producción de polímeros de alto rendimiento .
Aplicaciones Científicas De Investigación
El 2,6-dimetilfenol tiene una amplia gama de aplicaciones en la investigación científica y la industria:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos y polímeros.
Mecanismo De Acción
El mecanismo de acción del 2,6-dimetilfenol y sus derivados implica su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. El grupo hidroxilo fenólico juega un papel crucial en la donación de átomos de hidrógeno para neutralizar los radicales libres, evitando así el daño celular. Esta actividad antioxidante es particularmente importante para proteger contra la peroxidación lipídica y el daño oxidativo a las proteínas y el ADN .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2,6-dimetilfenol se puede sintetizar mediante la metilación del fenol utilizando metanol en presencia de un catalizador. Un método común implica el uso de un catalizador de óxido mixto de hierro-cromo en un reactor de lecho fluidizado. La reacción se lleva a cabo a temperaturas que oscilan entre 350 °C y 380 °C, con una alta tasa de conversión de fenol a 2,6-dimetilfenol .
Métodos de Producción Industrial
En entornos industriales, la producción de 2,6-dimetilfenol a menudo implica la metilación catalítica del fenol. El proceso está optimizado para lograr una alta selectividad y rendimiento, con productos secundarios mínimos. El uso de la circulación de o-cresol en el reactor ayuda a mantener la estabilidad del lecho catalítico y mejora la eficiencia general del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,6-dimetilfenol sufre varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas y otros productos de oxidación.
Sustitución: El grupo hidroxilo en 2,6-dimetilfenol puede ser sustituido por otros grupos funcionales a través de reacciones como la halogenación y la nitración.
Polimerización: Se utiliza como monómero en la producción de resinas de polifenileno éter.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno (H₂O₂) se utiliza comúnmente como agente oxidante.
Sustitución: Las reacciones de halogenación a menudo utilizan halógenos como cloro o bromo, mientras que la nitración implica el uso de ácido nítrico (HNO₃).
Polimerización: Se utilizan catalizadores como cloruro de cobre (CuCl₂) y di-tert-butiletilendiamina (Dt-BEDA) en el proceso de polimerización.
Productos Principales Formados
Oxidación: Quinonas y otros derivados oxidados.
Sustitución: Derivados halogenados y nitrados.
Polimerización: Resinas de polifenileno éter.
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dimetilfenol: Otro isómero del dimetilfenol con grupos metilo en las posiciones 2 y 4.
2,6-Di-tert-butilfenol: Un derivado con grupos tert-butilo en lugar de grupos metilo en las posiciones 2 y 6.
2,6-Diisopropilfenol: Conocido como propofol, tiene grupos isopropilo en las posiciones 2 y 6.
Singularidad
El 2,6-dimetilfenol es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. Su alta reactividad y estabilidad lo convierten en un monómero ideal para la producción de polímeros de alto rendimiento. Además, sus propiedades antioxidantes son más pronunciadas en comparación con algunos de sus isómeros y derivados .
Propiedades
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPMFPGZQPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062396 | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-04-1 | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of di(2,6-dimethylphenol)?
A1: Di(2,6-dimethylphenol) is a dimeric phenol compound.
- Spectroscopic Data: The structure of di(2,6-dimethylphenol) and its derivatives can be confirmed using techniques like FTIR, 1H NMR, and 13C NMR. []
Q2: How does the dimeric structure of di(2,6-dimethylphenol) contribute to its antioxidant activity compared to its monomeric counterpart, 2,6-dimethylphenol?
A2: Research suggests that the dimeric structure of di(2,6-dimethylphenol) significantly enhances its antioxidant capacity compared to 2,6-dimethylphenol. This increased activity is attributed to the expanded conjugation system in the dimer, which likely improves its ability to stabilize free radicals and interrupt oxidation chain reactions. [] One study found that dimeric phenols, including di(2,6-dimethylphenol), demonstrated a 4-10 fold greater 1,1-diphenyl-p-picryhydrazyl (DPPH) radical-trapping ability compared to their monomeric counterparts. []
Q3: What in vitro methods have been used to evaluate the antioxidant activity of di(2,6-dimethylphenol)?
A3: Several in vitro methods have been employed to assess the antioxidant properties of di(2,6-dimethylphenol) and its related compounds. These include:* DPPH free radical scavenging assay []* ABTS radical scavenging activity assay []* Total antioxidant activity determination by ferric thiocyanate method []* Total reducing power assessment by potassium ferricyanide reduction method []* Superoxide anion radical scavenging assay []* Hydrogen peroxide scavenging assay []* Ferrous ions chelating activity assay []
Q4: Are there any studies exploring the structure-activity relationship (SAR) of di(2,6-dimethylphenol) derivatives?
A4: While specific SAR studies focusing solely on di(2,6-dimethylphenol) derivatives are limited within the provided research, studies on structurally similar dimeric phenols offer valuable insights. For instance, research on propofol (2,6-diisopropylphenol) and its dimer, dipropofol, suggests that increasing the steric bulk of substituents on the phenol rings correlates with enhanced antioxidant activity. This suggests that modifying the substituents on di(2,6-dimethylphenol) could potentially modulate its antioxidant properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid](/img/structure/B1581821.png)
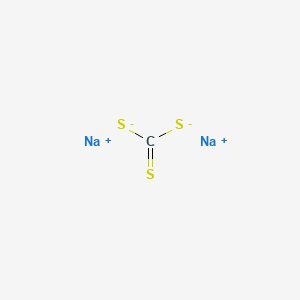
![2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT](/img/structure/B1581826.png)

![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1581830.png)
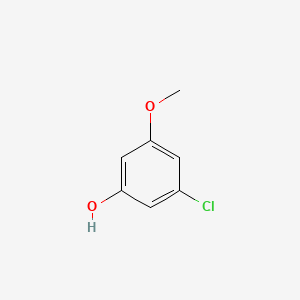
![17-(diethylamino)-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B1581834.png)
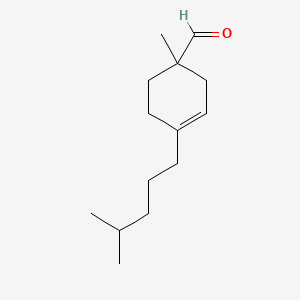
![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)
